- Preparation of nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,
Cas no 959237-68-4 (7-bromo-2,4-dichloro-quinazoline)
959237-68-4 structure
Product Name:7-bromo-2,4-dichloro-quinazoline
CAS-Nr.:959237-68-4
MF:C8H3BrCl2N2
MW:277.932818651199
MDL:MFCD09954890
CID:1027620
PubChem ID:34176248
Update Time:2025-05-24
7-bromo-2,4-dichloro-quinazoline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7-Bromo-2,4-dichloroquinazoline
- 2,4-DICHLORO-7-BROMOQUINAZOLINE
- 7-Bromo-2,4-dichloroquizoline
- 7-bromo-2,4-dichioro-quinazoline
- 7-bromo-2,4-dichloro-quinazoline
- PubChem20944
- RDCSNKDVAPJWGR-UHFFFAOYSA-N
- Quinazoline, 7-bromo-2,4-dichloro-
- TRA0051196
- PB19068
- VZ22528
- SY007273
- BC004611
- AB1000938
- W9790
- ST24029893
- 7-Bromo-2,4-dichloroquinazoline (ACI)
-
- MDL: MFCD09954890
- Inchi: 1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H
- InChI-Schlüssel: RDCSNKDVAPJWGR-UHFFFAOYSA-N
- Lächelt: ClC1N=C2C(C=CC(=C2)Br)=C(Cl)N=1
Berechnete Eigenschaften
- Genaue Masse: 275.88600
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 0
- Komplexität: 193
- Topologische Polaroberfläche: 25.8
Experimentelle Eigenschaften
- PSA: 25.78000
- LogP: 3.69910
7-bromo-2,4-dichloro-quinazoline Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Warnhinweis: P261-P280-P305+P351+P338
- Lagerzustand:Inert atmosphere,2-8°C
7-bromo-2,4-dichloro-quinazoline Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
7-bromo-2,4-dichloro-quinazoline Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 091633-250mg |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | 95% | 250mg |
£53.00 | 2022-03-01 | |
| Fluorochem | 091633-1g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | 95% | 1g |
£84.00 | 2022-03-01 | |
| Fluorochem | 091633-10g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | 95% | 10g |
£394.00 | 2022-03-01 | |
| TRC | B691210-100mg |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B691210-250mg |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | 250mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B691210-500mg |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | 500mg |
$ 167.00 | 2023-04-18 | ||
| TRC | B691210-1g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | 1g |
$ 205.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845914-1g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | 97% | 1g |
687.60 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2503-50g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 95% | 50g |
$1500 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DY672-250mg |
7-bromo-2,4-dichloro-quinazoline |
959237-68-4 | 98% | 250mg |
548CNY | 2021-05-08 |
7-bromo-2,4-dichloro-quinazoline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; rt; 4 h, 100 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; rt; 36 h, reflux
Referenz
- Morpholinylquinazolines as DNA-PK inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Triphenylphosphine oxide Solvents: Chlorobenzene ; 0 °C; 0.5 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
Referenz
- Preparation of quinazoline derivatives and their use in the treatment of ocular disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Triphenylphosphine oxide Solvents: Chlorobenzene ; 0 °C; 0.5 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
Referenz
- Preparation of functionalized quinazoline compounds as heparanase inhibitors and use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 12 h, 130 °C
Referenz
- Preparation of substituted 5-(quinazolin-2-yl)pyrimidin-2-amine derivatives useful as PI3K/mTOR inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- An allosteric modulator binds to a conformational hub in the β2 adrenergic receptor, Nature Chemical Biology, 2020, 16(7), 749-755
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: N,N-Diethylaniline , Phosphorus oxychloride ; 4 h, reflux
Referenz
- Discovery and SAR of a novel series of Natriuretic Peptide Receptor-A (NPR-A) agonists, Bioorganic & Medicinal Chemistry Letters, 2017, 27(21), 4904-4907
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, reflux
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Preparation of quinazoline nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 3 h, rt → 200 °C; 200 °C → 80 °C
1.2 Reagents: Water ; 80 °C
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C
1.2 Reagents: Water ; 80 °C
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C
Referenz
- Synthesis, Inhibitory Activity and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core, ACS Medicinal Chemistry Letters, 2021, 12(4), 610-616
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 12 h, 130 °C
Referenz
- Preparation of morpholinylheteroarylquinazolinylphenylcarbonylphenylurea derivatives and analogs for use as dual PI3K/mTOR inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 3 h, rt → 200 °C; cooled
1.2 Reagents: Water
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled
1.4 Reagents: Water ; 0 °C
1.2 Reagents: Water
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled
1.4 Reagents: Water ; 0 °C
Referenz
- Preparation of quinazolinediamine derivatives for use as antibiotics, United States, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux
Referenz
- Characterizing the antimicrobial activity of N2,N4-disubstituted quinazoline-2,4-diamines toward multidrug-resistant Acinetobacter baumannii, Antimicrobial Agents and Chemotherapy, 2017, 61(6),
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 16 h, 0 °C → 110 °C
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Referenz
- Triazoloquinazolines as diacylglycerol kinase modulating compounds and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 4 h, 100 °C; 100 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- Heterocyclic compounds as PRMT5 inhibitors and their preparation, World Intellectual Property Organization, , ,
7-bromo-2,4-dichloro-quinazoline Raw materials
- Urea
- 2-Amino-4-bromobenzoic acid
- 7-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 2-Amino-6-bromobenzoic acid
- 2-Amino-4-bromobenzonitrile
7-bromo-2,4-dichloro-quinazoline Preparation Products
7-bromo-2,4-dichloro-quinazoline Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:959237-68-4)7-bromo-2,4-dichloro-quinazoline
Bestellnummer:A858774
Bestandsstatus:in Stock
Menge:10g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:14
Preis ($):204.0
Email:sales@amadischem.com
7-bromo-2,4-dichloro-quinazoline Verwandte Literatur
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:959237-68-4)7-bromo-2,4-dichloro-quinazoline
Reinheit:99%
Menge:10g
Preis ($):204.0